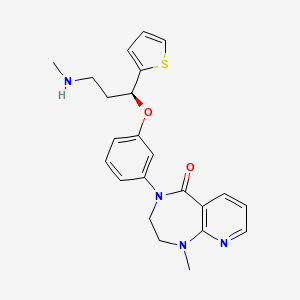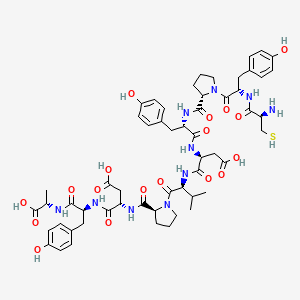
Cav|A2|A1&NET-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Cav|A2|A1&NET-IN-1” is a complex molecule that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is part of a broader class of molecules known for their involvement in various physiological and pathological processes, particularly in the context of calcium channel regulation and neurotransmitter release.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “Cav|A2|A1&NET-IN-1” typically involves multiple steps, including the preparation of precursor molecules, followed by specific reaction conditions to achieve the desired compound. The synthetic routes often require precise control of temperature, pH, and the use of catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: “Cav|A2|A1&NET-IN-1” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and specific catalysts to drive the reactions efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds
Scientific Research Applications
“Cav|A2|A1&NET-IN-1” has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study reaction mechanisms and develop new synthetic methodologies. In biology, it plays a crucial role in understanding calcium channel regulation and neurotransmitter release, making it valuable for neurological research. In medicine, the compound’s potential therapeutic applications are being explored, particularly in the treatment of neurological disorders and cardiovascular diseases. Industrial applications include its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “Cav|A2|A1&NET-IN-1” involves its interaction with specific molecular targets, such as calcium channels and neurotransmitter receptors. The compound modulates the activity of these targets, influencing various physiological processes. For example, it may enhance or inhibit calcium ion flow through channels, affecting muscle contraction, neurotransmitter release, and other cellular functions. The pathways involved include the regulation of intracellular calcium levels, signal transduction, and gene expression.
Comparison with Similar Compounds
“Cav|A2|A1&NET-IN-1” can be compared with other similar compounds, such as other calcium channel modulators and neurotransmitter inhibitors. Its uniqueness lies in its specific structure, which allows for targeted interactions with particular molecular targets. Similar compounds include various calcium channel blockers and neurotransmitter reuptake inhibitors, each with distinct properties and applications. The comparison highlights the compound’s potential advantages in terms of specificity, efficacy, and safety for various applications.
Properties
Molecular Formula |
C23H26N4O2S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-methyl-4-[3-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]phenyl]-2,3-dihydropyrido[2,3-e][1,4]diazepin-5-one |
InChI |
InChI=1S/C23H26N4O2S/c1-24-12-10-20(21-9-5-15-30-21)29-18-7-3-6-17(16-18)27-14-13-26(2)22-19(23(27)28)8-4-11-25-22/h3-9,11,15-16,20,24H,10,12-14H2,1-2H3/t20-/m0/s1 |
InChI Key |
UYQPTSPEQOJDJK-FQEVSTJZSA-N |
Isomeric SMILES |
CNCC[C@@H](C1=CC=CS1)OC2=CC=CC(=C2)N3CCN(C4=C(C3=O)C=CC=N4)C |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC(=C2)N3CCN(C4=C(C3=O)C=CC=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid](/img/structure/B12396293.png)


![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12396310.png)






